Narlaprevir - 865466-24-6

Narlaprevir

Catalog Number: EVT-276433
CAS Number: 865466-24-6
Molecular Formula: C36H61N5O7S
Molecular Weight: 708.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Narlaprevir (SCH 900518) is a potent, second-generation hepatitis C virus (HCV) nonstructural protein 3 (NS3) serine protease inhibitor. [] Developed by Schering-Plough (now Merck & Co.), it acts as a mechanism-based inhibitor, forming a reversible covalent bond with the active-site serine of the NS3 protease. [] Narlaprevir exhibits potent antiviral activity against HCV genotypes 1 to 3. [] Its improved potency and pharmacokinetic profile, compared to its predecessor Boceprevir, make it a valuable tool in HCV research. [, ]

Future Directions
  • Overcoming Drug Resistance: Developing next-generation NS3 protease inhibitors with improved resistance profiles, potentially through modifications to the Narlaprevir scaffold, is crucial. [, ]
  • Optimization for SARS-CoV-2: Further investigation is needed to optimize Narlaprevir's structure for enhanced potency and selectivity against the SARS-CoV-2 main protease. [, ] This includes exploring covalent and non-covalent interactions with the enzyme's active site. []
  • Combination Therapies: Evaluating the efficacy of Narlaprevir in combination with other antiviral agents, both for HCV and potentially for SARS-CoV-2, could lead to more effective treatment options. [, ]
  • Understanding Resistance Mechanisms: Detailed investigations into the molecular mechanisms underlying Narlaprevir resistance in both HCV and potentially SARS-CoV-2 are crucial for developing strategies to mitigate resistance development. []

Boceprevir

  • Compound Description: Boceprevir is a first-generation hepatitis C virus (HCV) NS3/4A serine protease inhibitor. [] It acts by forming a reversible covalent bond with the active site serine of the protease. [] Boceprevir has been studied in clinical trials, both as monotherapy and in combination with pegylated alpha interferon and ribavirin, and has demonstrated antiviral activity. []
  • Relevance: Boceprevir served as a starting point for the development of Narlaprevir. [] Narlaprevir is a second-generation HCV NS3/4A protease inhibitor designed to improve upon the potency and pharmacokinetic properties of Boceprevir. [, ] Both compounds share a similar ketoamide structure that allows them to interact with the NS3/4A protease. []

Simeprevir

  • Compound Description: Simeprevir is a second-wave HCV NS3/4A protease inhibitor used in combination with pegylated interferon and ribavirin for treating chronic hepatitis C. []
  • Relevance: Several studies compared the cost-effectiveness and clinical efficacy of Simeprevir to Narlaprevir, particularly in patients with genotype 1 chronic hepatitis C. [, , ] The findings suggested that Narlaprevir might offer similar clinical benefits with a reduced budgetary burden compared to Simeprevir. [, , ]

Ritonavir

  • Compound Description: Ritonavir is a potent inhibitor of cytochrome P450‐3A4, an enzyme primarily responsible for metabolizing Narlaprevir. []
  • Relevance: Ritonavir is frequently co-administered with Narlaprevir to enhance its pharmacokinetic profile by slowing its metabolism and increasing its plasma concentration. [, , , , ] This combination improves Narlaprevir's efficacy against HCV. [, , , , ]

Daclatasvir

  • Compound Description: Daclatasvir is a direct-acting antiviral agent that targets the HCV NS5A protein, inhibiting viral replication. [, ]
  • Relevance: Daclatasvir is often combined with Narlaprevir and Ritonavir in interferon-free treatment regimens for chronic hepatitis C. [, ] This combination has shown promising results in achieving sustained virological responses in patients with HCV genotype 1b infection. []

Sofosbuvir

  • Compound Description: Sofosbuvir is a direct-acting antiviral agent that targets the HCV NS5B polymerase, inhibiting viral RNA replication. [, ]
  • Relevance: Sofosbuvir is combined with Narlaprevir and Ritonavir as an all-oral, interferon-free treatment option for chronic hepatitis C genotype 1. [, ] This combination has shown high efficacy and a good safety profile in clinical trials involving treatment-naïve, non-cirrhotic patients. [, ]

Telaprevir

  • Compound Description: Telaprevir is a first-generation HCV NS3/4A protease inhibitor that acts by forming a reversible covalent bond with the active site serine of the protease. [] It has demonstrated antiviral activity in clinical trials. []
  • Relevance: Like Boceprevir, Telaprevir shares structural similarities with Narlaprevir. [] Cross-resistance studies have indicated that mutations conferring resistance to Telaprevir often also reduce susceptibility to Narlaprevir, although Narlaprevir tends to retain greater activity against these mutants due to its higher intrinsic potency. []

Paritaprevir

  • Compound Description: Paritaprevir is a macrocyclic HCV NS3/4A protease inhibitor. [] It is a component of a fixed-dose combination regimen that includes ombitasvir, dasabuvir, and ritonavir. []
  • Relevance: Studies have compared the cost-effectiveness of Paritaprevir/ombitasvir/dasabuvir/ritonavir to Narlaprevir-containing regimens in the treatment of chronic hepatitis C genotype 1. []

Asunaprevir

  • Compound Description: Asunaprevir is an acyclic HCV NS3/4A protease inhibitor. [] It has been used in combination with daclatasvir for treating chronic hepatitis C. []
  • Relevance: The cost-effectiveness of Asunaprevir/daclatasvir has been compared to Narlaprevir-containing regimens in treating chronic hepatitis C genotype 1. []

GSK1360707

  • Compound Description: GSK1360707 is an antidepressant drug candidate. []
  • Relevance: The synthetic route to Narlaprevir involves cyclopropane-fused cyclic amidines, which are key intermediates in the synthesis of GSK1360707. [] This highlights a shared structural motif between Narlaprevir and certain antidepressant drug candidates.

Amitifadine & Bicifadine

  • Compound Description: Amitifadine and Bicifadine are both antidepressants. []
  • Relevance: Similar to GSK1360707, the synthesis of Amitifadine and Bicifadine utilizes cyclopropane-fused cyclic amidines as key intermediates. [] This structural similarity emphasizes the potential versatility of Narlaprevir's synthetic pathway and its connection to other pharmaceutical compounds.
Source and Classification

Narlaprevir is classified as a second-generation HCV NS3 serine protease inhibitor. It was developed through medicinal chemistry and structure-based design approaches aimed at enhancing potency and selectivity against the HCV protease. The compound has been subjected to various preclinical and clinical evaluations to determine its efficacy and safety profile in treating hepatitis C infections .

Synthesis Analysis

Key Steps in Synthesis

  1. Starting Materials: The synthesis begins with readily available amino acids that undergo various transformations.
  2. Protection and Activation: Protecting groups are used to shield reactive functional groups during specific reaction steps. For instance, benzyloxymethyl chloride is employed for protection, followed by activation to generate mesylate intermediates.
  3. Formation of Thioether: A critical step involves the displacement of the mesylate group with sodium tert-butylthiolate, yielding thioether intermediates.
  4. Hydrolysis and Oxidation: The ester moiety undergoes hydrolysis, followed by oxidation to form sulfone derivatives.
  5. Final Coupling Steps: The final assembly involves coupling various intermediates under controlled conditions to yield narlaprevir with high stereochemical integrity .

The entire synthetic sequence has been reported to achieve high yields while maintaining product purity, indicating a successful optimization for large-scale production.

Molecular Structure Analysis

Narlaprevir's molecular structure is characterized by a complex arrangement that facilitates its interaction with the HCV protease.

Structural Features

  • Chemical Formula: C₁₈H₁₉N₃O₃S
  • Molecular Weight: Approximately 345.42 g/mol
  • Functional Groups: The structure includes a nitrile group, several aromatic rings, and a thioether linkage that are crucial for its biological activity.

The stereochemistry of narlaprevir plays a significant role in its binding affinity and selectivity towards the HCV protease, as evidenced by crystallographic studies that elucidate its binding interactions within the active site of the enzyme .

Chemical Reactions Analysis

Narlaprevir undergoes several chemical reactions during its synthesis and in biological systems:

  1. Enzymatic Reactions: As an inhibitor, narlaprevir interacts with the HCV NS3/4A protease, forming a reversible complex that prevents substrate cleavage.
  2. Metabolic Reactions: In vivo, narlaprevir is primarily metabolized by cytochrome P450 enzymes, leading to various metabolites that may influence its pharmacokinetics and efficacy .

These reactions highlight narlaprevir's role as both a therapeutic agent and a substrate for metabolic processes.

Mechanism of Action

Narlaprevir functions by specifically inhibiting the HCV NS3/4A protease, which is essential for viral replication.

Mechanistic Insights

  • Binding Site: Narlaprevir binds to the active site of the protease, where it mimics peptide substrates.
  • Covalent Interactions: The compound forms non-covalent interactions with key residues in the active site (Cys145 and His41), stabilizing a tetrahedral intermediate that inhibits enzymatic activity.
  • Inhibition Profile: Studies indicate that narlaprevir exhibits potent inhibitory effects against multiple HCV genotypes, making it a valuable tool in antiviral therapy .

The detailed understanding of its mechanism aids in optimizing treatment regimens for hepatitis C.

Physical and Chemical Properties Analysis

Narlaprevir possesses distinct physical and chemical properties that contribute to its functionality:

  • Solubility: It exhibits moderate solubility in organic solvents but limited solubility in water, which can affect formulation strategies.
  • Stability: The compound is stable under physiological conditions but may degrade under extreme pH or temperature variations.
  • Melting Point: Specific melting point data can provide insights into its purity and crystallinity .

These properties are critical for drug formulation and delivery.

Applications

Narlaprevir has significant applications in medicinal chemistry and antiviral therapy:

  1. Hepatitis C Treatment: It is primarily used in combination therapies for treating chronic hepatitis C infections.
  2. Research Tool: Narlaprevir serves as a model compound for developing new inhibitors targeting viral proteases across different viral families.
  3. Drug Development: Its synthesis and mechanism have informed strategies for designing next-generation antiviral agents aimed at enhancing efficacy against resistant strains .

Properties

CAS Number

865466-24-6

Product Name

Narlaprevir

IUPAC Name

(1R,2S,5S)-3-[(2S)-2-[[1-(tert-butylsulfonylmethyl)cyclohexyl]carbamoylamino]-3,3-dimethylbutanoyl]-N-[(3S)-1-(cyclopropylamino)-1,2-dioxoheptan-3-yl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide

Molecular Formula

C36H61N5O7S

Molecular Weight

708.0 g/mol

InChI

InChI=1S/C36H61N5O7S/c1-10-11-15-24(27(42)30(44)37-22-16-17-22)38-29(43)26-25-23(35(25,8)9)20-41(26)31(45)28(33(2,3)4)39-32(46)40-36(18-13-12-14-19-36)21-49(47,48)34(5,6)7/h22-26,28H,10-21H2,1-9H3,(H,37,44)(H,38,43)(H2,39,40,46)/t23-,24-,25-,26-,28+/m0/s1

InChI Key

RICZEKWVNZFTNZ-LFGITCQGSA-N

SMILES

CCCCC(C(=O)C(=O)NC1CC1)NC(=O)C2C3C(C3(C)C)CN2C(=O)C(C(C)(C)C)NC(=O)NC4(CCCCC4)CS(=O)(=O)C(C)(C)C

Solubility

Soluble in DMSO

Synonyms

narlaprevir
SCH 900518
SCH-900518
SCH900518

Canonical SMILES

CCCCC(C(=O)C(=O)NC1CC1)NC(=O)C2C3C(C3(C)C)CN2C(=O)C(C(C)(C)C)NC(=O)NC4(CCCCC4)CS(=O)(=O)C(C)(C)C

Isomeric SMILES

CCCC[C@@H](C(=O)C(=O)NC1CC1)NC(=O)[C@@H]2[C@@H]3[C@@H](C3(C)C)CN2C(=O)[C@H](C(C)(C)C)NC(=O)NC4(CCCCC4)CS(=O)(=O)C(C)(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.